molecular formula C24H30N2O4 B5998972 2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B5998972
M. Wt: 410.5 g/mol
InChI Key: ANXYYORWYFKCHY-UHFFFAOYSA-N
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Description

2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a sec-butylamino group, a dimethyl-dioxocyclohexylidene group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting with the preparation of the isoindole-dione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sec-butylamino group is introduced via a substitution reaction, while the dimethyl-dioxocyclohexylidene group is added through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The sec-butylamino group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of functional groups and its isoindole-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[4-butan-2-ylimino-4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-5-15(2)25-18(21-19(27)13-24(3,4)14-20(21)28)11-8-12-26-22(29)16-9-6-7-10-17(16)23(26)30/h6-7,9-10,15,27H,5,8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXYYORWYFKCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=C(CCCN1C(=O)C2=CC=CC=C2C1=O)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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